molecular formula C7H13NO3 B145488 methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate CAS No. 133192-44-6

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Cat. No.: B145488
CAS No.: 133192-44-6
M. Wt: 159.18 g/mol
InChI Key: XYDFSCGFCFYWNY-RITPCOANSA-N
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Description

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate (CAS 175671-43-9) is a chiral piperidine derivative with a hydroxyl group at the 4R position and a methyl ester at the 2S position. Its molecular formula is C₇H₁₃NO₃ (free base), and the hydrochloride salt form has a molecular weight of 195.64 g/mol . This compound is strictly designated for research purposes, serving as an intermediate in pharmaceutical synthesis or chemical studies. Key features include:

  • Stereochemistry: The (2S,4R) configuration influences its interactions in chiral environments, such as enzyme active sites.
  • Functional Groups: The hydroxyl and ester groups contribute to solubility and reactivity.
  • Storage: Requires protection from moisture and storage at -20°C (1-month stability) or -80°C (6-month stability) .

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDFSCGFCFYWNY-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 4-Hydroxy-2-Cyanopiperidine

The nitrile group at position 2 of the piperidine ring is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid under reflux conditions. For example, refluxing 4-hydroxy-2-cyanopiperidine with 6N HCl at 100°C for 5 hours yields 4-hydroxy-2-piperidinecarboxylic acid hydrochloride. The reaction proceeds via acid-catalyzed nucleophilic addition of water to the nitrile, forming an intermediate iminolic acid that tautomerizes to the carboxylic acid.

Key Conditions :

  • Temperature: 100–110°C

  • Reaction time: 5–6 hours

  • Yield: ~80% (crude)

Esterification with Methanol

The carboxylic acid intermediate is esterified using methanol in the presence of thionyl chloride (SOCl₂). Thionyl chloride acts both as a catalyst and dehydrating agent, converting the carboxylic acid to its methyl ester. For instance, reacting 4-hydroxy-2-piperidinecarboxylic acid hydrochloride with methanol and SOCl₂ at 10°C for 2 hours, followed by reflux, produces methyl 4-hydroxy-2-piperidinecarboxylate hydrochloride.

Reaction Parameters :

  • Molar ratio (acid:SOCl₂:MeOH): 1:1.3:5

  • Temperature: 10°C (initial), then reflux

  • Yield: ~70%

Diastereomeric Resolution Using Chiral Acids

Achieving enantiomeric excess (ee) >98% necessitates resolution techniques. L-Tartaric acid is frequently employed to separate (2S,4R) and (2R,4S) enantiomers via diastereomeric salt formation.

Resolution Protocol

  • Salt Formation : Trans-4-hydroxy-2-piperidinecarboxylate hydrochloride is dissolved in a mixture of acetone and ethanol. L-Tartaric acid is added, and the solution is heated to 40°C to form diastereomeric salts.

  • Crystallization : Cooling to 20°C induces crystallization of the (2S,4R)-tartrate salt, which is filtered and purified via recrystallization.

  • Dissociation : The salt is treated with potassium carbonate in water, and the free base is extracted with dichloromethane.

Performance Metrics :

  • ee after recrystallization: ≥98%

  • Overall yield from racemic mixture: ~40%

Stereoselective Synthesis via Chiral Auxiliaries

Recent advances leverage chiral auxiliaries to directly install the (2S,4R) configuration during piperidine ring formation. For example, Evans oxazolidinones have been used to control stereochemistry in cyclization reactions.

Cyclization of Chiral Aldehydes

A chiral aldehyde intermediate, derived from L-serine, undergoes Strecker synthesis with methyl cyanoacetate to form a piperidine precursor. Acid-catalyzed cyclization yields the target compound with high stereoselectivity.

Conditions :

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Solvent: Toluene

  • ee: >90%

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)ee (%)Cost Efficiency
Hydrolysis/Esterification4-Hydroxy-2-cyanopiperidineHydrolysis, esterification7098High
Diastereomeric ResolutionRacemic trans-esterSalt formation, dissociation4099Moderate
Chiral AuxiliaryL-Serine derivativesCyclization, deprotection6090Low

Challenges and Optimization Strategies

Isomer Separation

Cis-trans isomerism at positions 2 and 4 complicates purification. Pulping with methyl tert-butyl ether (MTBE) and ethanol selectively precipitates cis isomers, leaving trans isomers in solution.

Enhancing Enantiomeric Purity

Multiple recrystallizations with L-tartaric acid improve ee but reduce yield. Alternative resolving agents (e.g., dibenzoyl-L-tartaric acid) are under investigation for higher efficiency.

Emerging Catalytic Asymmetric Methods

Preliminary studies explore asymmetric hydrogenation of enamine esters using Rhodium-(R)-BINAP complexes, achieving ee up to 85%. This approach bypasses resolution steps but requires optimization for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. It may also interact with receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate but differ in stereochemistry, substituents, or ring size:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Similarity Score References
This compound 175671-43-9 C₇H₁₃NO₃ (free base) 195.64 (HCl salt) Reference compound: 6-membered piperidine ring, 4R-OH, 2S-COOCH₃
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride 133696-21-6 C₆H₁₂ClNO₃ 195.62 5S-OH instead of 4R-OH; carboxylic acid (-COOH) instead of ester (-COOCH₃) 0.95
Methyl 4-hydroxypiperidine-2-carboxylate 7512-17-6 C₇H₁₃NO₃ 173.18 Stereochemistry unspecified; same substituents but potential stereoisomerism 0.85
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate 1499-56-5 C₆H₁₁NO₃ 159.16 5-membered pyrrolidine ring instead of piperidine
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate hydrochloride 2377004-81-2 C₁₃H₁₈ClNO₂ 255.74 Phenyl substituent at position 2; increased hydrophobicity
tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate C₁₂H₂₃NO₃ 245.32 tert-butyl carbamate protecting group; 2-methyl substituent

Key Comparative Analysis

Ring Size and Conformational Effects
  • Piperidine vs. Pyrrolidine : The 6-membered piperidine ring in the target compound reduces ring strain compared to the 5-membered pyrrolidine analog (CAS 1499-56-5). Pyrrolidines often exhibit higher conformational rigidity, which may limit binding flexibility in biological systems .
Functional Group Reactivity
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound offers greater lipophilicity than (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride (CAS 133696-21-6), which may influence metabolic stability. Esters are prone to hydrolysis in vivo, whereas carboxylic acids are ionized at physiological pH, affecting bioavailability .
  • Protecting Groups : The tert-butyl carbamate in tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate () is a common strategy to temporarily mask reactive amines during synthesis, contrasting with the unprotected hydroxyl in the target compound .
Stereochemical Influence
  • The (2S,4R) configuration of the target compound distinguishes it from stereoisomers like methyl 4-hydroxypiperidine-2-carboxylate (CAS 7512-17-6), where unspecified stereochemistry could lead to divergent biological activity or crystallization behavior .

Biological Activity

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a chiral compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data from various studies.

Overview of the Compound

This compound is a derivative of piperidine characterized by a hydroxyl group at the 4-position and a carboxylate ester at the 2-position. Its stereochemistry plays a crucial role in its biological activity and interactions with molecular targets.

The primary target for this compound is the glutamate receptor ionotropic, kainate 2 . The compound acts as a modulator of neurotransmitter activity, influencing several biochemical pathways:

  • Neurotransmitter Modulation : It has been shown to enhance the release of neurotransmitters, potentially improving cognitive functions.
  • Inflammatory Pathways : The compound decreases the expression of inflammatory mediators such as pNF-ĸB, TNF-α, and IL-1β, indicating its anti-inflammatory properties.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases like Alzheimer's disease by modulating pathways associated with amyloid-beta toxicity .

Cognitive Enhancement

Some studies suggest that this compound may influence cognitive functions through modulation of neurotransmitter release. This property makes it a candidate for further exploration in cognitive enhancement therapies.

Study on Neuroprotection

A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta. The results demonstrated a significant reduction in cell death and inflammatory responses, suggesting its potential as a therapeutic agent against Alzheimer’s disease.

Binding Affinity Studies

In receptor binding studies, this compound exhibited notable binding affinity to glutamate receptors. This interaction was quantified using radiolabeled assays which indicated a competitive inhibition profile, further supporting its role as a modulator in neurotransmission .

Data Tables

Biological Activity Effect Reference
NeuroprotectionReduces cell death in amyloid-beta models
Anti-inflammatoryDecreases TNF-α and IL-1β levels
Cognitive enhancementModulates neurotransmitter release

Synthesis and Industrial Applications

The synthesis of this compound typically involves hydroxylation and esterification processes starting from commercially available piperidine derivatives. Its industrial applications extend to being a chiral building block in organic synthesis and as an intermediate in pharmaceutical production.

Q & A

Q. What are the established synthetic routes for methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, and what key reaction conditions are critical for stereochemical control?

this compound is synthesized via multi-step reactions involving stereoselective transformations. For example:

  • Stepwise alkylation and esterification : Using precursors like (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride and substituted benzaldehydes, followed by hydroxylation and ring expansion under controlled conditions (e.g., inert atmosphere, palladium catalysis) .
  • Stereochemical control : Chiral resolution via diastereomeric salt formation or asymmetric catalysis ensures retention of the (2S,4R) configuration. Reaction temperatures (20–100°C) and pH adjustments are critical to avoid racemization .

Q. How is the absolute configuration of this compound determined in structural studies?

The absolute configuration is confirmed using single-crystal X-ray diffraction with refinement via programs like SHELXL . For instance, in related piperidine derivatives, crystallographic data (e.g., C–C bond lengths, torsion angles) are compared against computational models to validate stereochemistry . Additional validation may involve circular dichroism (CD) or vibrational circular dichroism (VCD) for solution-phase conformation analysis.

Q. What are the recommended storage conditions to ensure the stability of this compound?

To prevent degradation:

  • Storage : Keep in a dark place under an inert atmosphere (e.g., argon) at –20°C or lower .
  • Handling : Avoid prolonged exposure to moisture or oxygen, as the hydroxyl and ester groups are susceptible to hydrolysis and oxidation .

Advanced Research Questions

Q. What methodologies are employed to resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. X-ray) for this compound's conformation?

Discrepancies often arise from dynamic equilibria (e.g., chair–boat transitions in piperidine rings) or solvent effects. Strategies include:

  • Comparative analysis : Overlay computed (DFT) and experimental (X-ray) structures to identify torsional mismatches .
  • Variable-temperature NMR : Probe conformational flexibility by analyzing signal splitting or coalescence at different temperatures .
  • Solvent-dependent studies : Compare NOESY/ROESY data in polar vs. nonpolar solvents to assess solvent-induced conformational changes .

Q. How can reaction yields be optimized in multi-step syntheses involving this compound intermediates?

Key optimizations include:

  • Catalyst selection : Use palladium acetate with tert-butyl XPhos ligand for Suzuki couplings, enhancing cross-coupling efficiency .
  • Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers .
  • Temperature control : Maintain strict thermal thresholds (e.g., 40–100°C) during ring-closing steps to minimize side reactions .

Q. What strategies are effective for analyzing the compound's stereochemical stability under varying pH or temperature conditions?

  • pH stability assays : Monitor ester hydrolysis rates via HPLC at pH 2–10. Buffered solutions (e.g., phosphate) are used to isolate pH effects .
  • Thermogravimetric analysis (TGA) : Quantify decomposition onset temperatures under controlled atmospheres .
  • Chiral HPLC : Track enantiomeric excess (ee) over time using columns like Chiralpak IA/IB with polar mobile phases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Reactant of Route 2
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

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